4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a combination of furan, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: Starting with a bromination reaction to introduce the bromine atom at the 5-position of the furan ring.
Coupling with piperazine: The brominated furan is then coupled with a piperazine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the pyridine moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom on the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromofuran-2-carbonyl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(5-Chlorofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4/c1-22-13-8-10(4-5-17-13)19-7-6-18(9-14(19)20)15(21)11-2-3-12(16)23-11/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNHRTQKYUSTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.